molecular formula C30H28N4O8S B2422984 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688061-95-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2422984
CAS No.: 688061-95-2
M. Wt: 604.63
InChI Key: ZHRQXDAKKQFOBE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a quinazolinone core, and a benzamide group, making it a unique structure for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O8S/c1-38-9-8-31-27(35)15-43-30-33-22-12-26-25(41-17-42-26)11-21(22)29(37)34(30)14-18-2-5-20(6-3-18)28(36)32-13-19-4-7-23-24(10-19)40-16-39-23/h2-7,10-12H,8-9,13-17H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQXDAKKQFOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves multiple steps, including the formation of the benzodioxole and quinazolinone cores, followed by their coupling with the benzamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the benzodioxole moiety.

    Substitution: The benzamide group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone and benzodioxole derivatives, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and quinazolinone derivatives, such as:

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic molecule that has drawn interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

The compound has the following molecular characteristics:

PropertyValue
Molecular Weight 533.6 g/mol
Molecular Formula C28H27N3O6S
SMILES Notation CCOc1cc2C(N(Cc3ccc(cc3)C(NCc3ccc4c(c3)OCO4)=O)C(Nc2cc1OCC)=S)=O
LogP 3.7409
Polar Surface Area 83.267 Ų

Structural Features

The compound contains a benzodioxole moiety , which is known for enhancing pharmacological properties. Additionally, it features a quinazoline core , which is often associated with various biological activities, including anticancer and anti-inflammatory properties.

Research indicates that the compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as phospholipases, which play crucial roles in lipid metabolism and cell signaling pathways .
  • Anticancer Properties : Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. It targets multiple cellular processes involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

  • Cancer Treatment : Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate possible neuroprotective properties, warranting further investigation in neurodegenerative disease models.

Recent Studies

  • Anticancer Activity : A study published in 2021 highlighted the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The mechanism involved the induction of apoptosis via mitochondrial pathways .
  • Inhibition of Phospholipase A2 : Another research article detailed how the compound inhibits lysosomal phospholipase A2 (PLA2G15), which is implicated in phospholipidosis. This inhibition was linked to potential toxicological implications during drug development .
  • Inflammation Modulation : In vitro studies have shown that the compound can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
N-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamideAnti-inflammatory, anticancer
N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamideAnticancer
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamideNeuroprotective

Q & A

Q. How can researchers optimize the synthetic yield of this compound, given its complex heterocyclic backbone?

  • Methodological Answer : The compound's quinazolinone and benzodioxole moieties require precise reaction conditions. Microwave-assisted synthesis (MAS) can enhance reaction efficiency by reducing time and improving regioselectivity, as demonstrated for analogous quinoxaline derivatives . For the sulfanyl linker, thiol-alkylation under basic conditions (e.g., NaOH in aqueous ethanol) is critical to avoid disulfide formation, as seen in triazole-thiadiazole syntheses . Purification via ethanol recrystallization or column chromatography (silica gel, CHCl₃/MeOH) is recommended to isolate the final product .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the benzodioxole methylene (δ ~4.2–4.5 ppm), quinazolinone carbonyl (δ ~170 ppm), and sulfanyl CH₂ (δ ~3.5 ppm) .
  • HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • Elemental Analysis : Validate C, H, N, and S content (e.g., ±0.3% deviation from calculated values) .

Q. How should researchers design preliminary bioactivity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Anticonvulsant Activity : Use the PTZ-induced seizures model (mice) to evaluate GABAergic modulation, as done for quinazolin-3-yl acetamides .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi, given the efficacy of benzoxazole-thiadiazole hybrids .

Advanced Research Questions

Q. How can computational tools resolve contradictory bioactivity data across different assays?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like GABAₐ receptors (PDB: 6HUP) or bacterial enzymes (e.g., dihydrofolate reductase). Compare binding affinities to rationalize divergent results .
  • QSAR Analysis : Train models on substituent effects (e.g., methoxyethyl carbamoyl vs. aryl groups) to predict activity cliffs .

Q. What strategies mitigate challenges in regioselectivity during the synthesis of the [1,3]dioxolo[4,5-g]quinazolin-8-one core?

  • Methodological Answer :
  • Protecting Groups : Temporarily mask the benzodioxole oxygen with acetyl groups to direct cyclization .
  • Catalytic Systems : Employ DBU (1,8-diazabicycloundec-7-ene) in DMF to promote intramolecular amidation, as shown for benzazepine-carbonyl analogs .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly or reactivity?

  • Methodological Answer :
  • Crystal Engineering : Analyze X-ray structures for π-π stacking (quinazolinone-benzamide) and hydrogen bonding (sulfanyl-NH with carbonyl). Use Mercury software to quantify interaction geometries .
  • Solvent Effects : Probe polarity-dependent aggregation via dynamic light scattering (DLS) in DMSO/water mixtures .

Q. What high-throughput approaches accelerate SAR studies for derivatives of this compound?

  • Methodological Answer :
  • Combinatorial Chemistry : Synthesize analogs via Ugi-4CR reactions to vary the benzamide and carbamoyl substituents .
  • Machine Learning : Train graph neural networks (GNNs) on PubChem datasets to predict cytotoxicity or metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer :
  • ADME Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal t½) to identify pharmacokinetic bottlenecks .
  • Metabolite Identification : Use LC-HRMS to detect Phase I/II metabolites (e.g., sulfoxide formation at the sulfanyl group) .

Q. Why might antimicrobial activity vary significantly across structurally similar derivatives?

  • Methodological Answer :
  • Membrane Permeability Assays : Use Caco-2 cell monolayers or outer membrane permeability (NPN uptake) to correlate lipophilicity (logP) with activity .
  • Resistance Profiling : Test against efflux pump-overexpressing strains (e.g., E. coli ΔacrAB) to assess pump-mediated resistance .

Experimental Design Tables

Parameter Recommendation Reference
Synthetic Yield Microwave irradiation (100°C, 30 min)
Purification Silica gel column (CHCl₃:MeOH 9:1)
Antimicrobial Assay Broth microdilution (CLSI guidelines)
Docking Software AutoDock Vina (GABAₐ receptor PDB: 6HUP)

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